molecular formula C16H18O5 B013541 Dehydrocurvularin CAS No. 1095588-70-7

Dehydrocurvularin

Cat. No. B013541
M. Wt: 290.31 g/mol
InChI Key: AVIRMQMUBGNCKS-RWCYGVJQSA-N
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Description

Synthesis Analysis

The synthesis of Dehydrocurvularin involves complex biochemical pathways within fungal organisms, specifically through a pair of iterative polyketide synthases identified in the producer strain Aspergillus terreus. These enzymes collaborate in the biosynthesis process, leading to the formation of Dehydrocurvularin's unique molecular structure. Additionally, synthetic approaches have been developed, including a concise synthesis method starting from commercially available aromatic carboxylic acids through esterification, Friedel-Crafts acylation, and microwave-promoted ring-closing metathesis (Zhou et al., 2021); (Xu et al., 2013); (Miyagi & Kuwahara, 2007).

Molecular Structure Analysis

The molecular structure of Dehydrocurvularin has been determined through X-ray crystallography, showing that it adopts opposite helicity in the solid state compared to its analogs. This detailed structural information is crucial for understanding its biological activity and interaction with biological molecules (Almassi et al., 1994).

Chemical Reactions and Properties

Dehydrocurvularin participates in various chemical reactions, including its biosynthesis involving nitrile oxide cycloaddition and other advanced precursor incorporation strategies. These reactions highlight the complexity of its natural synthesis and the potential for synthetic modification to enhance its properties or discover new derivatives (Liu et al., 1998).

Physical Properties Analysis

The physical properties of Dehydrocurvularin, such as solubility, melting point, and stability, are essential for its application in different domains. These properties are influenced by its molecular structure and the presence of functional groups, such as phenolic hydroxyl, carbonyl, and ester groups, which also facilitate its identification and quantification using spectroscopic methods like NMR (Dong et al., 2020).

Chemical Properties Analysis

The chemical properties of Dehydrocurvularin, including reactivity towards other chemical compounds and stability under various conditions, are pivotal for its biological effects. Its interaction with cellular components, such as ATP-citrate lyase, underlies its mechanism of action in biological systems, emphasizing the importance of chemical properties in understanding its therapeutic and agricultural applications (Deng et al., 2019).

properties

IUPAC Name

(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIRMQMUBGNCKS-RWCYGVJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017526
Record name 10,11-Dehydrocurvularin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrocurvularin

CAS RN

21178-57-4
Record name Dehydrocurvularin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dehydrocurvularin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydrocurvularin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
731
Citations
Q Zhao, Y Bi, J Zhong, X Li, J Guo, Y Liu… - Acta Pharmacologica …, 2021 - nature.com
… In this study we identified 10,11-dehydrocurvularin (DCV), a natural-product macrolide derived from marine fungus, as a selective STAT3 inhibitor. We showed that DCV (2–8 μM) dose-…
Number of citations: 14 0-www-nature-com.brum.beds.ac.uk
Y Xu, P Espinosa-Artiles, V Schubert, Y Xu… - Applied and …, 2013 - Am Soc Microbiol
… We reconstituted the production of 10,11-dehydrocurvularin (… We also reconstituted the biosynthesis of dehydrocurvularin … between the dehydrocurvularin-collaborating iPKS enzymes. …
Number of citations: 72 journals.asm.org
K Arai, BJ Rawlings, Y Yoshizawa… - Journal of the American …, 1989 - ACS Publications
Thebiosyntheses of reduced polyketides and fatty acids were compared by use of stable isotope labeling and NMR spectroscopy. Incorporationsof sodium [1-13C]-,[2-13C]-,[1, 2-13C2][1…
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
RVK Cochrane, Z Gao, GR Lambkin, W Xu… - …, 2015 - Wiley Online Library
Iterative type I polyketide synthases (PKSs) from fungi are multifunctional enzymes that use their active sites repeatedly in a highly ordered sequence to assemble complex natural …
J Tillotson, BP Bashyal, MJ Kang, T Shi… - Organic & …, 2016 - pubs.rsc.org
… In the present study, we show that dehydrocurvularin (DHC) and its chlorinated variants are covalent inhibitors of p97, interfering with its ATPase activity. Interestingly, cellular studies …
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk
Y Liu, Z Li, JC Vederas - Tetrahedron, 1998 - Elsevier
Biosynthesis of the polyketide, dehydrocurvularin 1, by Alternaria cinerariae was examined by incorporation experiments with N-acetylcysteamine (NAC) thiolesters of potential labeled …
H Kamauchi, M Furukawa, Y Kiba, M Kitamura… - The Journal of …, 2022 - nature.com
… We report here that dehydrocurvularin (1), isolated from the marine-derived fungus Curvularia aeria, exhibited anti-fungal activities for Candida albicans and Candida auris. This …
Number of citations: 6 0-www-nature-com.brum.beds.ac.uk
K Rudolph, A Serwe, G Erkel - Cytokine, 2013 - Elsevier
TGF-β is a multifunctional cytokine that regulates cell proliferation, differentiation, apoptosis and extracellular matrix production. Deregulation of TGF-β production or signaling plays a …
Y Yoshizawa, Z Li, PB Reese… - Journal of the American …, 1990 - ACS Publications
Supplementary Material Available: Tables SISV of the summary of X-ray analyses, atomic coordinates, anisotropic thermal parameters, and bond distances and angles for 1 and 3 (19 …
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
H Xu, X Shen, X Li, X Yang, C Chen, D Luo - Apoptosis, 2023 - Springer
The natural product dehydrocurvularin (DSE2) is a fungal-derived macrolide with potent anticancer activity, but the mechanism is still unclear. We found that DSE2 effectively inhibited …

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